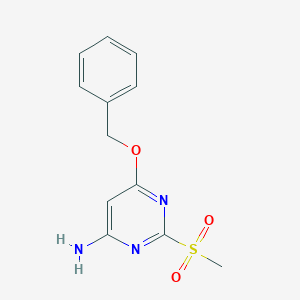
6-(Benzyloxy)-2-(methanesulfonyl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylsulfonyl-6-phenylmethoxy-pyrimidin-4-amine is a pyrimidine derivative known for its diverse applications in scientific research. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of particular interest due to its potential pharmacological effects, including anti-inflammatory and antimicrobial activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylsulfonyl-6-phenylmethoxy-pyrimidin-4-amine typically involves multiple steps. One common method includes the nucleophilic aromatic substitution of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with phenol derivatives under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve crystallization or chromatography to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylsulfonyl-6-phenylmethoxy-pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Bases like potassium carbonate and solvents like DMF are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group yields sulfone derivatives, while nucleophilic substitution can introduce various functional groups onto the pyrimidine ring .
Applications De Recherche Scientifique
2-Methylsulfonyl-6-phenylmethoxy-pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-Methylsulfonyl-6-phenylmethoxy-pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Methylsulfonylphenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: Known for its selective COX-2 inhibitory activity.
4,6-Diphenethoxypyrimidin-2-yl derivatives: Exhibits strong 5-LOX inhibitory activity.
Uniqueness
2-Methylsulfonyl-6-phenylmethoxy-pyrimidin-4-amine is unique due to its specific structural features, such as the presence of both methylsulfonyl and phenylmethoxy groups, which contribute to its distinct pharmacological profile. Its ability to undergo various chemical reactions and its wide range of applications in different fields further highlight its uniqueness .
Propriétés
Numéro CAS |
60722-77-2 |
|---|---|
Formule moléculaire |
C12H13N3O3S |
Poids moléculaire |
279.32 g/mol |
Nom IUPAC |
2-methylsulfonyl-6-phenylmethoxypyrimidin-4-amine |
InChI |
InChI=1S/C12H13N3O3S/c1-19(16,17)12-14-10(13)7-11(15-12)18-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H2,13,14,15) |
Clé InChI |
ZNXLCJLFAOBGLN-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=NC(=CC(=N1)OCC2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


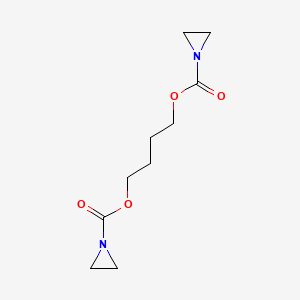
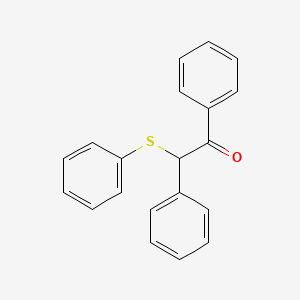
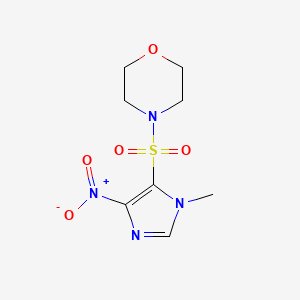
![N-methyl-9-(methylcarbamoylamino)imidazo[4,5-f]quinoline-3-carboxamide](/img/structure/B14009017.png)
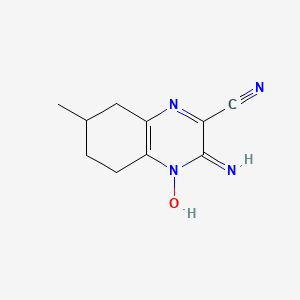
![2-Dimethoxyphosphoryl-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate](/img/structure/B14009025.png)
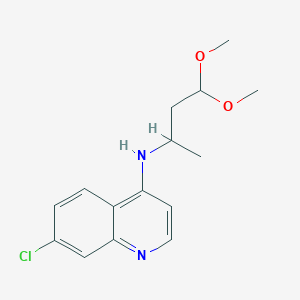
![3-Amino-4-[(E)-benzylideneamino]-5-(methylsulfanyl)thiophene-2-carbonitrile](/img/structure/B14009031.png)
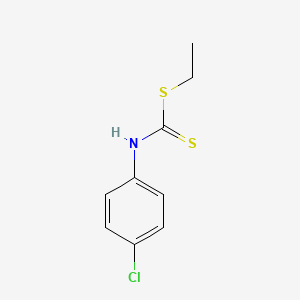
![5-Oxa-2,8-diazaspiro[3.5]nonane 2HCl](/img/structure/B14009051.png)
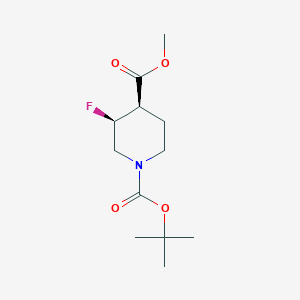
![Ethyl 4,4,4-trifluoro-3-oxo-2-[(e)-phenyldiazenyl]butanoate](/img/structure/B14009057.png)
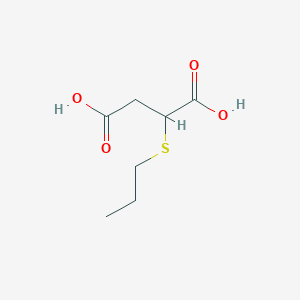
![2,2'-[(2-Chlorophenyl)methylene]bis(4-methylphenol)](/img/structure/B14009061.png)
